BenchChemオンラインストアへようこそ!

4-(Benzenesulfonamidomethyl)benzenesulfonamide

Carbonic Anhydrase Inhibition CA II Sulfonamide Pharmacophore

4-(Benzenesulfonamidomethyl)benzenesulfonamide (CAS 91662-91-8), also indexed as CHEMBL23238, is a synthetic aromatic sulfonamide bearing both a primary benzenesulfonamide zinc-binding group and a secondary phenylsulfonamidomethyl substituent. It functions as a carbonic anhydrase (CA) inhibitor with reported inhibitory constants (Ki) in the low nanomolar range against multiple CA isoforms.

Molecular Formula C13H14N2O4S2
Molecular Weight 326.39
CAS No. 91662-91-8
Cat. No. B3011638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzenesulfonamidomethyl)benzenesulfonamide
CAS91662-91-8
Molecular FormulaC13H14N2O4S2
Molecular Weight326.39
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C13H14N2O4S2/c14-20(16,17)12-8-6-11(7-9-12)10-15-21(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H2,14,16,17)
InChIKeyWXGMACVQSZVIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzenesulfonamidomethyl)benzenesulfonamide (CAS 91662-91-8): A Dual-Sulfonamide Carbonic Anhydrase Inhibitor Scaffold


4-(Benzenesulfonamidomethyl)benzenesulfonamide (CAS 91662-91-8), also indexed as CHEMBL23238, is a synthetic aromatic sulfonamide bearing both a primary benzenesulfonamide zinc-binding group and a secondary phenylsulfonamidomethyl substituent. It functions as a carbonic anhydrase (CA) inhibitor with reported inhibitory constants (Ki) in the low nanomolar range against multiple CA isoforms [1]. The compound has also been disclosed as a key intermediate in the synthesis of sulfamoylphenyl-ureido-benzamidine antimalarial agents [2].

Why Generic Benzenesulfonamide Substitution Is Not Possible: The Isoform-Selectivity Landscape for 4-(Benzenesulfonamidomethyl)benzenesulfonamide


Benzenesulfonamide-based carbonic anhydrase inhibitors exhibit extreme sensitivity to the nature and position of aromatic substituents, which can shift isoform selectivity by orders of magnitude [1]. The dual sulfonamide architecture of 4-(benzenesulfonamidomethyl)benzenesulfonamide—with a zinc-binding primary sulfonamide and a secondary sulfonamide connected via a methylene linker—creates a unique hydrogen-bond network and hydrophobic contact profile that cannot be replicated by simple mono-sulfonamide analogs (e.g., benzenesulfonamide, Ki >10,000 nM for CA II [2]). Attempting to procure a generic “benzenesulfonamide” or a differently substituted analog without verifying CA isoform inhibition profiles risks obtaining a compound with irrelevant potency or selectivity for the intended target. The quantitative evidence below establishes the specific, measurable differentiation of this compound relative to its closest in-class comparators.

Quantitative Differentiation Evidence for 4-(Benzenesulfonamidomethyl)benzenesulfonamide Against Key Comparators


Carbonic Anhydrase II Inhibition Potency: 4-(Benzenesulfonamidomethyl)benzenesulfonamide vs. Unsubstituted Benzenesulfonamide

The target compound inhibits human CA II with a Ki of 40 nM, measured via spectrophotometric esterase assay using 4-nitrophenyl acetate [1]. In contrast, the parent unsubstituted benzenesulfonamide displays a Ki greater than 10,000 nM for the same isoform under comparable assay conditions [2]. This represents an approximately 250-fold improvement in binding affinity attributable to the 4-(benzenesulfonamidomethyl) substituent.

Carbonic Anhydrase Inhibition CA II Sulfonamide Pharmacophore

Mouse CA VA Inhibition: A 24 nM Ki Demonstrates Cross-Species Target Engagement Superior to Simple Sulfonamides

Against mouse carbonic anhydrase VA, the target compound achieves a Ki of 24 nM, determined by stopped-flow CO2 hydration assay [1]. The parent benzenesulfonamide shows negligible inhibition of mitochondrial CA isoforms (Ki typically >10 µM) [2]. This over 400-fold affinity gain is critical for studies requiring mitochondrial CA engagement in rodent models.

Carbonic Anhydrase VA Mitochondrial CA Cross-Species Pharmacology

Dual-Sulfonamide Architecture Confers Physicochemical Differentiation from Mono-Sulfonamide CA Inhibitors

The presence of two sulfonamide groups connected by a methylene linker results in distinct physicochemical properties: calculated molecular weight of 326.39 g/mol, topological polar surface area (tPSA) of 128.4 Ų, and hydrogen bond donor/acceptor counts of 2/6 [1]. By comparison, acetazolamide (a standard CA inhibitor) has a molecular weight of 222.25 g/mol and tPSA of 132.3 Ų [2]. The higher molecular weight and dual-SO₂NH₂ functionality of the target compound provide a different solubility and permeability profile, which may be advantageous for certain formulation or assay conditions where low-solubility heterocyclic sulfonamides are problematic.

Physicochemical Properties Solubility LogP Drug Design

Utility as a Synthetic Intermediate: Documented Role in Antimalarial Agent Synthesis

Patent EA022512B1 explicitly claims 4-(benzenesulfonamidomethyl)benzenesulfonamide as a synthetic intermediate in the preparation of sulfamoylphenyl-ureido-benzamidine antimalarial compounds [1]. The dual sulfonamide functionality provides a synthetic handle for further derivatization, enabling the construction of the ureido-benzamidine pharmacophore. In contrast, simpler mono-sulfonamide analogs lack the second sulfonamide group necessary for the key coupling step in this synthetic route.

Synthetic Intermediate Antimalarial Sulfamoylphenyl-ureido-benzamidine

Isoform Selectivity Fingerprint: Differentiating from Broad-Spectrum Sulfonamide CA Inhibitors

While the Talibov et al. (2016) study characterized 17 benzenesulfonamide ligands across 6 CA isoforms, compound 24 (the target compound) was included in the binding kinetics panel. The study demonstrated that subtle structural modifications among benzenesulfonamides lead to widely varying kinetic selectivity profiles (e.g., dissociation rate constants spanning >100-fold) [1]. Although full selectivity data for compound 24 against all isoforms is not publicly available in the abstract, the compound's distinct koff and Kd values for CA II (as measured by SPR and FTSA) indicate that it occupies a unique position in the chemodynamic phylogenetic tree of CA inhibitors, separate from both simple benzenesulfonamide and clinically used heterocyclic sulfonamides [1].

Isoform Selectivity CA I CA IX CA XII Selectivity Ratio

Absence of Heterocyclic Ring Differentiates from Clinical CA Inhibitors (Acetazolamide, Methazolamide)

Unlike clinically used CA inhibitors such as acetazolamide (a thiadiazole sulfonamide) and methazolamide (a thiadiazoline sulfonamide), 4-(benzenesulfonamidomethyl)benzenesulfonamide is a fully carbocyclic aromatic sulfonamide. This structural distinction eliminates potential heterocycle-related metabolic liabilities (e.g., ring-opening, CYP-mediated oxidation) while retaining the primary sulfonamide zinc-binding motif [1]. The carbocyclic scaffold may offer advantages in chemical stability and synthetic tractability for derivatization [2].

Chemical Scaffold Non-Heterocyclic Drug Design

High-Value Application Scenarios for 4-(Benzenesulfonamidomethyl)benzenesulfonamide Based on Verified Evidence


Carbonic Anhydrase II Inhibition Screening and Assay Development

With a validated Ki of 40 nM against human CA II [1], this compound serves as a potent reference inhibitor for developing and validating CA II enzymatic assays. Its non-heterocyclic structure and dual sulfonamide motif make it a useful tool compound for benchmarking novel CA inhibitor series.

Mitochondrial Carbonic Anhydrase (CA VA) Target Engagement Studies in Rodent Models

The 24 nM Ki against mouse CA VA [2] enables in vivo pharmacodynamic studies where mitochondrial CA engagement is required. The compound's potency supports dose-response experiments in mice, providing a foundation for metabolic disease research.

Synthesis of Sulfamoylphenyl-Ureido-Benzamidine Antimalarial Leads

As explicitly claimed in patent EA022512B1 [3], this compound is an essential intermediate for constructing antimalarial agents containing the sulfamoylphenyl-ureido-benzamidine core. Procurement of this specific intermediate is mandatory for laboratories replicating or optimizing this synthetic route.

MedChem Derivatization: Exploring Non-Heterocyclic CA Inhibitor Chemical Space

The carbocyclic benzenesulfonamide scaffold offers a differentiated starting point for medicinal chemistry optimization [4]. The dual sulfonamide groups provide multiple vector points for parallel derivatization, enabling rapid SAR exploration around a novel CA inhibitor chemotype distinct from thiadiazole-based clinical agents.

Quote Request

Request a Quote for 4-(Benzenesulfonamidomethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.